1,1'-Didecyl-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is a bis-N-substituted bipyridinium compound It is known for its unique structure, which includes two decyl chains attached to a bipyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with decyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Didecyl-4,4’-bipyridin-1-ium.
Reduction: Bipyridine derivatives.
Substitution: Halide-substituted bipyridinium compounds.
Scientific Research Applications
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of electrochromic materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated through electrostatic and hydrophobic forces, as well as specific binding to functional groups on the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure with longer alkyl chains.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure with shorter alkyl chains.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Similar structure with ethyl groups instead of decyl groups.
Uniqueness
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The decyl chains provide a balance between hydrophobicity and solubility, making it suitable for various applications in different fields.
Properties
CAS No. |
34075-15-5 |
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Molecular Formula |
C30H50Br2N2 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H50N2.2BrH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
JETPEUOQZSXZTR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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